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molecular formula C9H10O2 B8528563 (RS)-4-Oxiranylmethyl-phenol

(RS)-4-Oxiranylmethyl-phenol

Cat. No. B8528563
M. Wt: 150.17 g/mol
InChI Key: DFTIORCOZJOMGW-UHFFFAOYSA-N
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Patent
US05889026

Procedure details

4-allylphenol (8.9 g, 66.3 mmol) was dissolved in CH2Cl2 (180 ml). After addition of NaHCO3 (8.4 g, 99.5 mmol), m-chloroperbenzoic acid 70% (18 g, 73 mmol) was added portionwise. After 6 hours at room temperature, additional NaHCO3 (8.4 g, 99.5 mmol) and m-chloroperbenzoic acid 70% (18 g, 73 mmol) were added. After 17 hours, the reaction mixture was washed with sat. NaHCO3 (200 ml) and the resulting aqueous phases were extracted with CH2Cl2 (3×10 ml). The combined organic phases were washed with sat. Na2S2O3 (2×100 ml), dried over Na2SO4 and concentrated. The residue was chromatographed over silica gel (hexan-ethyl acetate 9:1 then 1:1) to provide (RS)-4-oxiranylmethyl-phenol (3.77 g, 38%) as yellow solid, m.p. 54°-57° C. and MS: m/e=150 (M+).
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
18 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)[CH:2]=[CH2:3].C([O-])(O)=[O:12].[Na+].ClC1C=CC=C(C(OO)=O)C=1>C(Cl)Cl>[O:12]1[CH2:3][CH:2]1[CH2:1][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
C(C=C)C1=CC=C(C=C1)O
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
18 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
8.4 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
18 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise
WAIT
Type
WAIT
Details
After 17 hours
Duration
17 h
WASH
Type
WASH
Details
the reaction mixture was washed with sat. NaHCO3 (200 ml)
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous phases were extracted with CH2Cl2 (3×10 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with sat. Na2S2O3 (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel (hexan-ethyl acetate 9:1

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1C(C1)CC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.77 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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